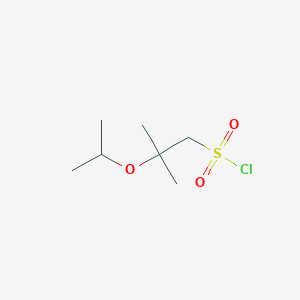

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride: is an organic compound with the molecular formula C7H15ClO3S. It is a versatile small molecule scaffold used in various chemical reactions and applications. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it valuable in synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride typically involves the reaction of 2-methyl-2-(propan-2-yloxy)propan-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride compound. The general reaction scheme is as follows:

2-Methyl-2-(propan-2-yloxy)propan-1-ol+Chlorosulfonic acid→2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride+HCl+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions.

Reduction: Lithium aluminum hydride is commonly used under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed:

- Sulfonamide derivatives

- Sulfonate ester derivatives

- Sulfonate thioester derivatives

- Sulfonic acid derivatives

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The primary application of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride lies in its use as a reagent in organic synthesis. It serves as an electrophilic sulfonylating agent, facilitating the introduction of sulfonyl groups into various organic substrates. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Sulfonamides

This compound can be employed in the synthesis of sulfonamides, which are important pharmacophores in medicinal chemistry. The reaction typically involves the nucleophilic attack of an amine on the sulfonyl chloride, leading to the formation of sulfonamide products. This application is crucial for developing new drugs with enhanced therapeutic properties.

Polymer Chemistry

In polymer chemistry, this compound is used to modify polymers for improved properties. For instance, it can be used to create sulfonated polymers with enhanced ionic conductivity, making them suitable for applications in fuel cells and batteries. Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their electrochemical performance .

Electrochemical Applications

The incorporation of sulfonyl chloride derivatives into polymer membranes has been shown to enhance their ionic conductivity and thermal stability. Studies indicate that membranes synthesized using this compound exhibit promising behavior for electrochemical applications, such as proton exchange membranes in fuel cells .

Case Study 1: Electrochemical Membrane Development

A study investigated the use of this compound in synthesizing sulfonated polyether ether sulfone membranes. The membranes demonstrated improved ionic conductivity and thermal stability compared to conventional materials, indicating their potential for use in high-performance fuel cells .

| Property | SPEES | SP-PMPS-01 | SP-PMPS-02 | SP-PMPS-03 |

|---|---|---|---|---|

| Water Uptake (WU %) | 14.28 | 17.45 | 19.55 | 22.58 |

| Swelling Ratio (SR %) | 7.88 | 12.35 | 18.36 | 21.78 |

| Ion Exchange Capacity (IEC) (meq/g) | 1.70 | 2.21 | 2.45 | 2.71 |

| Conductivity (S/cm) | 0.02 | 0.026 | 0.032 | 0.04 |

Case Study 2: Synthesis of Novel Sulfonamides

Research highlighted the utility of this compound in synthesizing novel sulfonamides through nucleophilic substitution reactions with various amines . These reactions have been pivotal in developing new therapeutic agents with enhanced biological activity.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the case of sulfonamide formation, the compound can inhibit enzymes by binding to the active site, thereby blocking the enzyme’s activity.

Vergleich Mit ähnlichen Verbindungen

- Methanesulfonyl chloride

- Ethanesulfonyl chloride

- Benzenesulfonyl chloride

Comparison: 2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of reactions it undergoes. Compared to methanesulfonyl chloride and ethanesulfonyl chloride, the bulkier isopropoxy group can provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. Benzenesulfonyl chloride, on the other hand, has an aromatic ring that can participate in additional types of reactions, such as electrophilic aromatic substitution.

Biologische Aktivität

2-Methyl-2-(propan-2-yloxy)propane-1-sulfonyl chloride, also known as isopropoxy sulfonyl chloride, is a sulfonyl chloride compound with significant applications in organic synthesis and biological research. This compound is primarily utilized for modifying biomolecules, particularly proteins and peptides, through sulfonylation reactions. Such modifications can enhance the biological activity and stability of these biomolecules.

The compound has the following chemical structure and properties:

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₅ClO₃S

- Molecular Weight : 202.72 g/mol

- CAS Number : 1384896-71-0

The biological activity of this compound is largely attributed to its sulfonyl chloride functional group, which is highly reactive. This reactivity allows it to participate in various nucleophilic substitution reactions with biological molecules:

- Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate esters, and thioesters respectively. This reaction alters the properties of the modified biomolecules, potentially enhancing their biological functions.

- Enzyme Inhibition : When the compound forms sulfonamides, it can inhibit specific enzymes by binding to their active sites. This mechanism is crucial in developing therapeutic agents that target enzymatic pathways involved in diseases.

1. Modification of Biomolecules

The compound serves as a reagent for modifying proteins and peptides. Sulfonylation can improve the stability and activity of these biomolecules, making them more effective in therapeutic applications.

2. Pharmaceutical Development

This compound is instrumental in synthesizing sulfonamide-based drugs. These drugs are widely used as antibiotics, diuretics, and antidiabetic agents.

3. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties against various pathogens. For instance, studies have shown that certain sulfonamide derivatives possess significant activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of sulfonamide derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 70 µM, indicating moderate antibacterial activity compared to standard antibiotics like ceftriaxone .

Case Study 2: Protein Modification

In a study focusing on protein engineering, researchers utilized this compound to modify enzymes involved in metabolic pathways. The modified enzymes demonstrated enhanced stability and activity under physiological conditions, showcasing the potential for developing more effective biocatalysts for industrial applications.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₅ClO₃S |

| Molecular Weight | 202.72 g/mol |

| Applications | Antibiotics, enzyme inhibitors |

| Biological Activity | Moderate antibacterial activity |

| MIC against S. aureus | 20–40 µM |

| MIC against E. coli | 40–70 µM |

Eigenschaften

IUPAC Name |

2-methyl-2-propan-2-yloxypropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO3S/c1-6(2)11-7(3,4)5-12(8,9)10/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBUIGKQXQNHJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)(C)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.